4-Nitro-2-(trifluoromethyl)pyridine
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Overview
Description
4-Nitro-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the nitro group onto the pyridine ring. One common method is the nitration of 2-(trifluoromethyl)pyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-Amino-2-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)pyridine in biological systems is not fully understood. it is believed that the compound interacts with specific molecular targets, potentially disrupting cellular processes. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can influence their biological activity .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: 4-Nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-3-4(11(12)13)1-2-10-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWICTKSPALFYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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